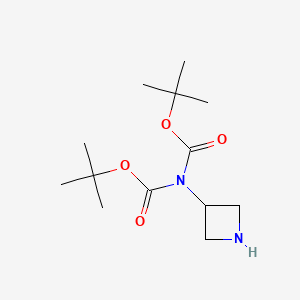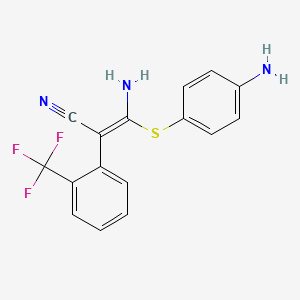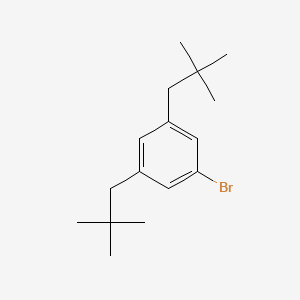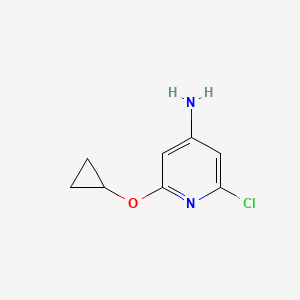
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl group attached to the azetidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Azetidine+tert-Butyl chloroformate→tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .
化学反応の分析
Types of Reactions
tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with aqueous phosphoric acid.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Acidic reagents such as hydrochloric acid or phosphoric acid are used to remove the tert-butoxycarbonyl group.
Cyclization: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while cyclization reactions can produce various heterocyclic compounds.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of carbapenems, a class of antibiotics.
Biology and Medicine
These ligands are explored for their therapeutic potential in treating neurological disorders.
Industry
In the industrial sector, the compound is used in the development of antimicrobial agents. Substituted phenyl azetidines derived from this compound are investigated for their potential to combat resistant bacterial strains.
作用機序
The mechanism of action of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate involves its interaction with specific molecular targets. For example, in the synthesis of ligands for nicotinic receptors, the compound binds to the receptor sites, modulating their activity. The pathways involved include the inhibition or activation of receptor-mediated signal transduction processes .
類似化合物との比較
Similar Compounds
tert-Butyl azetidin-3-yl(methyl)carbamate: This compound has a similar structure but with a methyl group instead of a tert-butoxycarbonyl group.
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another related compound used in the synthesis of heterocyclic structures and as a building block in organic synthesis.
Uniqueness
The uniqueness of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate lies in its specific reactivity and stability conferred by the tert-butoxycarbonyl group. This makes it particularly valuable in applications requiring selective deprotection and controlled reactivity.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl N-(azetidin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)15(9-7-14-8-9)11(17)19-13(4,5)6/h9,14H,7-8H2,1-6H3 |
InChIキー |
NDUAWWLHYNHRFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1CNC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)




